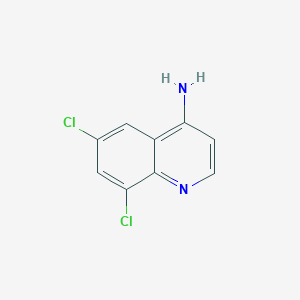

4-Amino-6,8-dichloroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGSDQPVVLEBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587987 | |

| Record name | 6,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929339-40-2 | |

| Record name | 6,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6,8-dichloroquinoline: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 4-Amino-6,8-dichloroquinoline, a synthetic organic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and potential therapeutic applications of this quinoline derivative.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] The derivatization of this core structure has led to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] this compound, with its unique dichlorination pattern on the benzo ring, presents a distinct electronic and steric profile that influences its chemical reactivity and biological interactions.[5] This guide will explore the specific characteristics of this compound, providing a foundation for its further investigation and application in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆Cl₂N₂.[5] Its structure consists of a quinoline ring system substituted with an amino group at the 4-position and chlorine atoms at the 6- and 8-positions. The presence of these substituents significantly impacts the molecule's physicochemical properties and reactivity.

Structural Elucidation

The structural features of this compound can be characterized using various spectroscopic techniques. While experimental data for this specific molecule is not widely published, theoretical predictions and data from analogous compounds provide valuable insights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the range of δ 7.2-8.5 ppm. The amino protons typically present as a broad singlet between δ 5.0-6.0 ppm.[5]

-

¹³C NMR: The carbon atoms of the quinoline ring will have characteristic shifts, with the C4 carbon, bonded to the amino group, resonating at approximately 150-160 ppm.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group around 3200-3500 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.[5]

-

Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M+) at m/z 213, with a characteristic isotopic pattern due to the two chlorine atoms. Common fragmentation patterns would likely involve the loss of HCl.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂ | [5] |

| Molecular Weight | 213.06 g/mol | [5] |

| Appearance | Expected to be a solid | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents | - |

| pKa | (Predicted) Basic due to the amino group and quinoline nitrogen | - |

Synthesis of this compound

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SₙAr) reaction. This common and versatile method involves the displacement of a halide from an activated aromatic ring by a nucleophile.[3][4]

General Synthetic Approach

The most direct route involves the reaction of a 4,6,8-trichloroquinoline precursor with an amino source, such as ammonia or a protected amine. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring, which is activated by the ring nitrogen, allows for selective substitution.

Alternatively, and more commonly for 4-aminoquinolines, the synthesis starts from a 4-chloroquinoline derivative.[1][3] For this compound, the starting material would be 4,6,8-trichloroquinoline.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4,6,8-Trichloroquinoline

-

Ammonia (as a solution in a suitable solvent, e.g., ethanol or as ammonia gas)

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO))

-

Base (e.g., potassium carbonate, triethylamine) (optional, to scavenge HCl produced)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,6,8-trichloroquinoline (1.0 eq) in a suitable high-boiling point solvent.

-

Add an excess of the ammonia source. If using a solution, add it dropwise. If using gas, bubble it through the reaction mixture.

-

If desired, add a non-nucleophilic base to the mixture.

-

Heat the reaction mixture to a temperature between 120-150°C and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

Causality Behind Experimental Choices:

-

High-boiling point solvent: Facilitates the reaction which often requires elevated temperatures to overcome the activation energy of the SₙAr reaction.

-

Excess ammonia: Drives the reaction to completion by Le Chatelier's principle.

-

Temperature and time optimization: Crucial for maximizing yield while minimizing the formation of by-products or decomposition.[5]

Biological Activity and Mechanism of Action

Derivatives of 4-aminoquinoline are known to exhibit a range of biological activities. While specific studies on this compound are limited, its structural similarity to other bioactive quinolines suggests potential as an anticancer and antimicrobial agent.[5]

Anticancer Potential

The anticancer activity of 4-aminoquinolines is often attributed to their lysosomotropic nature.[2][6] These weakly basic compounds can accumulate in the acidic environment of lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagic flux. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. Its inhibition can lead to the accumulation of toxic cellular components and ultimately, cell death.

Hypothesized Mechanism of Action in Cancer Cells:

-

Lysosomal Sequestration: this compound, as a weak base, is protonated and trapped within the acidic lysosomes of cancer cells.

-

Inhibition of Autophagy: The accumulation of the compound raises the lysosomal pH, inhibiting the function of acid hydrolases and blocking the fusion of autophagosomes with lysosomes.

-

Induction of Apoptosis: The disruption of autophagy and lysosomal function can trigger cellular stress, leading to the activation of apoptotic pathways. This may involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Caption: Hypothesized anticancer mechanism of this compound.

Antimicrobial Activity

The quinoline scaffold is present in numerous antimicrobial agents. The mechanism of action is often related to the inhibition of essential cellular processes in pathogens. For instance, in malaria parasites, 4-aminoquinolines are known to interfere with heme detoxification, leading to the buildup of toxic heme and parasite death.[2] The antimicrobial potential of this compound warrants further investigation against a range of bacterial and parasitic strains.

Experimental Protocols: Assessing Biological Activity

To evaluate the potential of this compound as a therapeutic agent, in vitro assays are essential. The following protocol describes a standard method for assessing its cytotoxicity against cancer cell lines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle controls (medium with DMSO) and blank controls (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for development into a therapeutic agent. Its unique substitution pattern on the well-established 4-aminoquinoline scaffold warrants a thorough investigation of its biological activities. Future research should focus on the definitive experimental characterization of its structure, optimization of its synthesis, and a comprehensive evaluation of its anticancer and antimicrobial properties. Further studies into its precise mechanism of action will be crucial for its rational development as a novel drug candidate.

References

-

Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. [Link]

-

Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

-

4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. CUNY Academic Works. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

-

1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

-

The Synthesis of 4,6- and 4,8-Dichloroquinoline1. Journal of the American Chemical Society. [Link]

-

Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Buy this compound | 929339-40-2 [smolecule.com]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of 4-Aminoquinoline Scaffolds: A Guide to the Amination of 4,7-Dichloroquinoline

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Enduring Legacy of the 4-Aminoquinoline Core

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drugs chloroquine and hydroxychloroquine.[1][2][3] Its remarkable versatility has led to the development of therapeutic agents across a spectrum of diseases, including cancer, inflammatory disorders, and various microbial infections.[2][3][4][5] The continued exploration of novel analogues remains a high-priority area in drug discovery, aimed at enhancing efficacy, overcoming drug resistance, and expanding therapeutic applications.[6][7]

This guide provides an in-depth examination of the synthetic transformation of 4,7-dichloroquinoline into 4-amino-7-chloroquinoline derivatives. This specific conversion is a pivotal step in the synthesis of countless biologically active molecules. We will dissect the foundational chemical principles, provide field-tested experimental protocols, and offer insights into overcoming common synthetic challenges.

A critical point of understanding is the inherent reactivity of the 4,7-dichloroquinoline precursor. The chlorine atom at the 4-position (C4) is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 7-position (C7).[8] This pronounced difference is due to the strong electron-withdrawing effect of the adjacent quinoline nitrogen, which stabilizes the negatively charged intermediate formed during nucleophilic attack at C4. This intrinsic regioselectivity is the linchpin that allows for the precise and selective synthesis of 4-amino-7-chloroquinoline derivatives.

We will explore the two predominant strategies for achieving this transformation: the classical, high-temperature Nucleophilic Aromatic Substitution (SNAr) and the modern, milder Palladium-Catalyzed Buchwald-Hartwig Amination.

Part I: The Workhorse Method — Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C4-chloride by an amine nucleophile is the most traditional and often most direct route. This reaction proceeds via an addition-elimination mechanism, known as SNAr.

Causality and Mechanism: Why SNAr Works

The SNAr mechanism is a two-step process fundamentally different from SN1 or SN2 reactions.[9]

-

Nucleophilic Addition: The amine nucleophile attacks the electron-deficient C4 carbon of the quinoline ring. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex.[9][10] The presence of the quinoline nitrogen is crucial, as it delocalizes the negative charge, thereby stabilizing this high-energy intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The reaction is driven by the formation of a stable aromatic product. High temperatures are typically required to provide sufficient activation energy for the initial nucleophilic attack and formation of the Meisenheimer complex.

Caption: The SNAr mechanism for amination of 4,7-dichloroquinoline.

Field-Proven Experimental Protocol: Thermal Amination

This protocol describes a general procedure for the reaction of 4,7-dichloroquinoline with a primary or secondary amine under thermal conditions.

Step-by-Step Methodology:

-

Reactor Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.0 eq).

-

Reagent Addition: Add the desired amine nucleophile (2-5 eq). Using an excess of the amine both drives the reaction to completion and can act as the solvent.[11] For high-boiling amines, the reaction can often be run neat. Alternatively, a high-boiling inert solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring. The optimal temperature is typically between 120-180 °C.[12][13]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If run neat, dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer successively with a 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.[13] This removes excess amine and any HCl formed.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel to yield the pure 4-amino-7-chloroquinoline derivative.

Data Summary: Typical SNAr Conditions

| Amine Type | Amine Equivalents | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |

| Primary Aliphatic | 2-5 | Neat or DMF | 130-170 | 7-24 | 75-95% | [13][14] |

| Secondary Aliphatic | 2-5 | Neat or DMSO | 120-150 | 6-12 | 80-95% | [4][13] |

| Diamines | >5 (excess) | Neat | 90-130 | 8-30 | 70-90% | [7][11] |

Troubleshooting and Self-Validation: Anticipating Side Reactions

A robust protocol anticipates potential failures. In the SNAr amination of 4,7-dichloroquinoline, several side reactions can occur.[11]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Conversion | Insufficient temperature or reaction time. Poor quality starting material. | Increase temperature gradually while monitoring. Ensure reactants are pure. |

| Formation of Insoluble White Solid | Hydrolysis of the C4-Cl to a C4-OH group (7-chloro-4-hydroxyquinoline).[11] This is caused by trace water in reactants or solvent, especially under basic conditions. | Use anhydrous solvents and thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. |

| Di-aminated Side Product | Occurs when using diamines. The mono-substituted product's free amine attacks another molecule of 4,7-dichloroquinoline.[11] | Use a significant excess of the diamine to favor the mono-amination product. Monitor the reaction closely and stop it once the starting material is consumed. |

| N-Oxide Impurity | Oxidation of the quinoline nitrogen, particularly if oxidizing agents are present or at very high temperatures with air exposure. | Conduct the reaction under an inert atmosphere. Purify carefully via column chromatography. |

Part II: The Modern Approach — Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates that are sensitive to high temperatures or for amines that are poor nucleophiles, the Buchwald-Hartwig amination offers a powerful and often superior alternative. This cross-coupling reaction allows for the formation of C-N bonds under significantly milder conditions.[15][16][17]

Causality and Mechanism: The Power of the Palladium Catalyst

The Buchwald-Hartwig reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an aryl halide with an amine.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of 4,7-dichloroquinoline, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired 4-aminoquinoline product is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, BINAP) accelerate the rate-limiting reductive elimination step and stabilize the catalyst.[15][18]

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general methodology for the Pd-catalyzed amination of 4,7-dichloroquinoline. Note: This reaction is sensitive to air and moisture; standard Schlenk techniques or glovebox use is required.

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4,7-dichloroquinoline (1.0 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times.

-

Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane) followed by the amine (1.1-1.5 eq) via syringe.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (4-24 h), monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Transfer the filtrate to a separatory funnel and perform a standard aqueous workup. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Summary: Buchwald-Hartwig Reaction Components

| Component | Examples | Purpose | Key Insight | Reference |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species in situ. | Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state. | [18][19] |

| Ligand | BINAP, XPhos, DavePhos | Stabilizes the catalyst, promotes oxidative addition and reductive elimination. | Bulky, electron-rich ligands are essential for high reactivity and broad scope. | [15][17][18] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile at the Pd center. | The choice of base is critical and depends on the amine's pKa and substrate tolerance. | [20] |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and allows for heating. | Must be anhydrous and degassed to prevent catalyst deactivation. | [18] |

Conclusion: A Strategic Choice for Synthesis

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are powerful, reliable methods for the synthesis of 4-amino-7-chloroquinoline derivatives from 4,7-dichloroquinoline.

-

SNAr remains the method of choice for simple, robust amines where high temperatures are tolerated. It is cost-effective, scalable, and operationally simple.

-

Buchwald-Hartwig Amination provides a milder, more versatile alternative, enabling the use of a wider range of amines and functionalized substrates that would not survive the harsh conditions of classical SNAr.

The selection of the optimal synthetic route depends on the specific chemical properties of the target molecule, substrate sensitivity, and available resources. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to make strategic decisions, troubleshoot effectively, and accelerate the development of the next generation of 4-aminoquinoline-based therapeutics.

References

- Synthesis of Chiral Chloroquine and Its Analogues as Antimalarial Agents. (n.d.). PubMed.

- Solomon, V. R., & Lee, H. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. British Journal of Pharmacology.

- Singh, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy.

- Burgess, S. J., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry.

- Amination of 4,7-Dichloroquinoline. (n.d.). BenchChem Technical Support Center.

- Singh, A., et al. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. ASM Journals.

- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2015). Molecules.

- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.

- CHLOROQUINE synthesis. (n.d.). ChemicalBook.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Buchwald–Hartwig amin

- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.

- Kumar, A., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry.

- Arom

- Buchwald-Hartwig Amin

- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- 4,7-Dichloroquinoline. (n.d.). Wikipedia.

Sources

- 1. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.rug.nl [research.rug.nl]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Biological activity of 4-Amino-6,8-dichloroquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Amino-6,8-dichloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, this compound has emerged as a compound of significant interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives. We delve into their anticancer, antimalarial, and antimicrobial properties, supported by detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the exploration and optimization of quinoline-based therapeutics.

Introduction: The Prominence of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its broad spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed into drugs for treating malaria, cancer, and various microbial infections.[2] The substitution pattern on the quinoline core profoundly influences its biological profile. The 4-aminoquinoline moiety, in particular, is a critical pharmacophore found in well-established drugs like chloroquine and amodiaquine.[3][4]

The subject of this guide, this compound, is a synthetic derivative characterized by the presence of two chlorine atoms at the 6 and 8 positions of the quinoline ring.[5] This specific di-substitution significantly modulates the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets and conferring a unique profile of activity.[5] This guide will explore the multifaceted biological activities of this scaffold and its derivatives, providing a foundation for future drug development endeavors.

Synthesis of this compound Derivatives

The primary route for synthesizing this compound and its derivatives is through nucleophilic aromatic substitution (SNAr).[5] This typically involves the reaction of a corresponding 4-chloroquinoline precursor with an appropriate amine.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A common synthetic approach involves the reaction of 6,8-dichloro-4-chloroquinoline with various amines to generate a library of derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed reaction vessel, combine 6,8-dichloro-4-chloroquinoline (1 equivalent) and the desired amine (1.1-1.5 equivalents) in a suitable solvent such as tert-butanol or DMF.[6][7]

-

Heating: Heat the reaction mixture at a temperature ranging from 80°C to 150°C.[5][6] The optimal temperature can significantly impact the reaction yield and purity.[5] Microwave-assisted synthesis can also be employed to shorten reaction times, typically at 140-180°C for 20-30 minutes.[2][5]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified using an appropriate technique, such as column chromatography on silica gel or recrystallization, to yield the desired this compound derivative.

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity

Derivatives of 4-aminoquinoline have garnered significant attention for their potential as anticancer agents.[1] The this compound scaffold is no exception, with studies demonstrating its cytotoxic effects against various cancer cell lines.[5]

Mechanism of Action: Autophagy Inhibition

One of the primary proposed mechanisms for the anticancer activity of 4-aminoquinoline derivatives is the inhibition of autophagy.[1] Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stressful conditions.

4-aminoquinoline compounds are lysosomotropic, meaning they accumulate in lysosomes.[1][8] This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes.[1] The blockage of this final step of autophagy leads to the accumulation of autophagosomes and can ultimately trigger apoptotic cell death.[1]

Caption: Proposed mechanism of autophagy inhibition by this compound derivatives.

In Vitro Cytotoxicity Evaluation

The anticancer potential of these derivatives is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.

Table 1: Growth Inhibitory (GI50, µM) Values of Representative 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

| Compound | MCF-7 | MDA-MB-468 | Reference |

| Chloroquine | 20.72 | >50 | [9] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | >50 | 8.73 | [9] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | <20 | >50 | [9][10] |

Note: The data presented is a synthesis from multiple sources for illustrative purposes.

Antimalarial Activity

The 4-aminoquinoline core is historically renowned for its antimalarial properties, with chloroquine being a prime example.[3][11] Derivatives of this compound are also being investigated for their potential to combat malaria, including chloroquine-resistant strains.[12]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[11] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite.[13] Here, they are thought to form a complex with heme, preventing its polymerization into hemozoin.[14] The buildup of free heme is toxic to the parasite, leading to its death. The electron-withdrawing nature of the chloro groups at positions 6 and 8 can influence the pKa of the quinoline nitrogen, potentially affecting its accumulation in the food vacuole and its interaction with heme.[13]

In Vitro Antiplasmodial Activity

The efficacy of these compounds against Plasmodium falciparum is evaluated in vitro.

Experimental Protocol: SYBR Green I-based Fluorescence Assay

-

Parasite Culture: Culture chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.

-

Compound Addition: Add serial dilutions of the test compounds to the parasite cultures in a 96-well plate.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by comparing the fluorescence of treated wells to that of untreated controls.

Table 2: In Vitro Antiplasmodial Activity (IC50, nM) of 4-Aminoquinoline Derivatives

| Compound | P. falciparum (CQ-sensitive) | P. falciparum (CQ-resistant) | Reference |

| Chloroquine | ≤25 | >100 | [12] |

| MAQ (monoquinoline) | <50 | <100 | [15] |

| BAQ (bisquinoline) | <50 | <100 | [15] |

Note: Data is generalized from studies on various 4-aminoquinoline derivatives to illustrate typical activity ranges.

Antimicrobial Activity

The quinoline scaffold is also a source of potent antimicrobial agents.[16] this compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[5]

Proposed Mechanism of Action

The precise antimicrobial mechanism of this compound derivatives is still under investigation, but it is believed to involve multiple targets. Potential mechanisms include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones are known to inhibit these essential bacterial enzymes, leading to disruption of DNA replication and repair.

-

Disruption of the Cell Membrane: The lipophilic nature of the quinoline ring and the presence of the amino group may facilitate interaction with and disruption of the bacterial cell membrane.[5]

-

Inhibition of Key Metabolic Pathways: These compounds may interfere with essential metabolic processes within the microbial cell.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[17]

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[17]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Representative Quinoline Derivatives

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) | Reference |

| Cefuroxime | 9.8 | >1250 | N/A | [18] |

| Amphotericin B | N/A | N/A | 0.49-1.95 | [18] |

| QQ2 (a quinolinequinone) | 1.22-9.76 | >1250 | >1250 | [18] |

| Clioquinol (8-hydroxyquinoline) | N/A | N/A | 0.031-0.5 | [19] |

Note: Data for related quinoline derivatives are presented to indicate the potential antimicrobial activity of this class of compounds, as specific MIC values for this compound were not detailed in the provided search results.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminoquinoline derivatives is highly dependent on their structural features. Key SAR observations include:

-

Substitution at the 7-position: The presence of an electron-withdrawing group, such as chlorine, at the 7-position is often crucial for antimalarial activity.[4][13] This suggests that the electronic properties of the quinoline ring play a significant role.

-

The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences the compound's potency and pharmacokinetic properties. The length of the alkyl chain and the basicity of the terminal amino group are critical determinants of activity.[14]

-

Dichlorination at 6 and 8-positions: The specific 6,8-dichloro substitution pattern of the compounds discussed in this guide likely enhances lipophilicity and alters the electronic distribution of the quinoline ring, contributing to their unique biological profile.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated efficacy against cancer, malaria, and various microbes underscores the therapeutic potential of this scaffold. The synthetic accessibility of these compounds allows for the generation of diverse chemical libraries for further optimization.

Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and pathways modulated by these compounds is essential for rational drug design.

-

Broad-Spectrum Biological Screening: Evaluating the activity of these derivatives against a wider range of cancer cell lines, microbial strains, and parasitic species will help to identify new therapeutic applications.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Comprehensive SAR Studies: The synthesis and evaluation of a broad range of analogs will enable the development of robust SAR models to guide the design of more potent and selective agents.

References

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4272-4276. [Link]

-

Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry, 1(1), 113-123. [Link]

-

Chemi-Tek. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. [Link]

-

Hocart, S. J., et al. (2007). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 51(11), 4056-4065. [Link]

-

Singh, A., et al. (2010). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 53(1), 385-391. [Link]

-

de Souza, M. V. N., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

-

Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

-

Khan, M. F., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]

-

Kelly, J. X., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850. [Link]

-

Romero, A. D., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

-

Frontiers Media S.A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

Al-Ostath, A. I., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Chemistry, 7(1), 71. [Link]

-

Lawrenson, A. S., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 241. [Link]

-

da Silva, A. F. M., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(10), 968. [Link]

-

The Pharma Tutor. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

-

Fan, T., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]

-

ResearchGate. (2022). Synthesis of 4-aminoquinoline-based derivatives. Reagents and conditions. [Link]

-

Kumar, A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6217. [Link]

-

PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

-

Al-Ostath, A. I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6858. [Link]

-

MDPI. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

-

National Institutes of Health. (2013). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. [Link]

-

PubMed. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. [Link]

-

MDPI. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]

-

Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 143-164. [Link]

-

Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100747. [Link]

-

de Oliveira, J. M. P., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of Medical Microbiology, 71(8). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy this compound | 929339-40-2 [smolecule.com]

- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 4-Amino-6,8-dichloroquinoline: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline motif is a cornerstone in the edifice of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its versatile biological activity, stemming from its ability to intercalate into DNA, inhibit key enzymes, and modulate cellular signaling pathways, has rendered it a "privileged structure" in the parlance of drug discovery.[1] Within this esteemed class of compounds, the 4-aminoquinolines have carved a significant niche, with prominent members like chloroquine and amodiaquine having a long history in the treatment of malaria.[3] Beyond their antimalarial properties, 4-aminoquinolines are increasingly being investigated for their potential in oncology and infectious diseases.[3][4] This guide focuses on a specific, yet under-explored derivative, 4-Amino-6,8-dichloroquinoline, delving into its therapeutic potential and providing a technical framework for its investigation.

The Molecule in Focus: this compound

This compound is a synthetic heterocyclic compound featuring a quinoline core substituted with an amino group at the 4-position and chlorine atoms at the 6- and 8-positions.[4] This specific substitution pattern is anticipated to significantly influence its physicochemical properties and biological activity. The presence of the dichloro substitutions may enhance its lipophilicity and potentially its ability to cross cellular membranes, while the 4-amino group is a key pharmacophore for a range of biological interactions.[4]

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂ | [5] |

| Molecular Weight | 213.06 g/mol | [5] |

| Appearance | Solid | [5] |

| InChI Key | LWGSDQPVVLEBKP-UHFFFAOYSA-N | [5] |

| SMILES | Clc1c2nccc(c2cc(c1)Cl)N | [5] |

Synthetic Pathways: A Reproducible Approach

The synthesis of this compound is most practically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. The logical and most direct precursor is 4,6,8-trichloroquinoline. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and reproducible procedure can be extrapolated from established methods for the amination of related chloroquinolines.[6][7]

Synthesis of the Precursor: 4,6,8-Trichloroquinoline

The synthesis of the quinoline core can be achieved through established methods such as the Conrad-Limpach or Gould-Jacobs reactions, followed by chlorination.[8] A plausible route to 4,6,8-trichloroquinoline would involve the cyclization of an appropriately substituted aniline, followed by chlorination of the resulting hydroxyquinoline.

Protocol: Amination of 4,6,8-Trichloroquinoline

This protocol is based on general procedures for the amination of polychloroquinolines. Optimization of reaction conditions may be necessary to maximize yield and purity.

Reaction Scheme:

A plausible synthetic route to this compound.

Materials and Reagents:

-

4,6,8-Trichloroquinoline

-

Ammonia solution (e.g., 28-30% in water) or ammonia in ethanol

-

Ethanol or other suitable high-boiling solvent

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a pressure-rated sealed vessel, dissolve 4,6,8-trichloroquinoline (1.0 equivalent) in a suitable solvent such as ethanol.

-

Amine Addition: Add an excess of aqueous ammonia solution (e.g., 5-10 equivalents).

-

Reaction: Seal the vessel and heat the mixture to a temperature between 120-150°C for 4-8 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel and dilute with dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer successively with 5% aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.

Potential Therapeutic Applications and Mechanistic Insights

The therapeutic potential of this compound is predicted to lie primarily in the realms of oncology and infectious diseases, drawing parallels from the broader class of 4-aminoquinolines.[4]

Anticancer Activity: Targeting Autophagy

A growing body of evidence suggests that 4-aminoquinolines, including chloroquine, can exert anticancer effects by inhibiting autophagy.[9][10][11][12][13] Autophagy is a cellular recycling process that cancer cells often hijack to survive under stressful conditions, such as those induced by chemotherapy or radiation.[11] By inhibiting autophagy, 4-aminoquinolines can sensitize cancer cells to these treatments and induce apoptosis.

Proposed Mechanism of Action:

The primary mechanism of autophagy inhibition by 4-aminoquinolines is believed to be their lysosomotropic nature. As weak bases, they accumulate in the acidic environment of lysosomes, raising the lysosomal pH. This pH increase inhibits the activity of lysosomal hydrolases and prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and a blockage of the autophagic flux. This disruption of cellular homeostasis can trigger apoptotic cell death.[9][11]

Proposed mechanism of anticancer activity via autophagy inhibition.

Antimicrobial Potential

The quinoline scaffold is present in many antimicrobial agents.[14][15][16][17] The dichloro substitution on the quinoline ring of this compound may enhance its antimicrobial properties. The amino group and chlorine atoms could provide functional groups for potential interactions with microbial membranes or essential enzymes.[4] Further investigation into its activity against a panel of pathogenic bacteria and fungi is warranted.

Experimental Workflows for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture selected human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line under standard conditions.

-

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of this compound (e.g., from 0.1 to 100 µM).

-

Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each cell line.

Workflow for in vitro cytotoxicity assessment.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic microorganisms.

Protocol:

-

Microorganism Culture: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate liquid media.

-

Broth Microdilution: In a 96-well plate, prepare serial dilutions of this compound in the appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Efficacy Studies (Xenograft Model)

Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine xenograft model.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (approximately 7.2-8.5 ppm) and a broad signal for the amino protons (around 5.0-6.0 ppm). The ¹³C NMR spectrum will display distinct signals for the quinoline carbons.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight and can reveal fragmentation patterns that aid in structural confirmation. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 213, with a characteristic isotopic pattern due to the two chlorine atoms.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino group and the C=C and C=N stretching vibrations of the quinoline ring.

Future Directions and Concluding Remarks

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The technical framework provided in this guide offers a starting point for its synthesis, characterization, and biological evaluation. Future research should focus on:

-

Optimization of the synthetic route to improve yields and scalability.

-

Comprehensive screening against a broad panel of cancer cell lines and microbial pathogens to identify lead indications.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy and toxicology studies to establish its preclinical proof-of-concept and safety profile.

The journey from a promising molecule to a clinically approved drug is long and arduous. However, the compelling biological rationale for the 4-aminoquinoline scaffold, coupled with the unique structural features of this compound, makes it a worthy candidate for further investigation in the quest for new and effective treatments for cancer and infectious diseases.

References

[14] Senerovic, L., et al. (2024, December 13). Long-chain 4-aminoquinolines inhibit filamentation and increase efficacy of nystatin against Candida albicans infections in vivo. PubMed Central. [Link]

[18] Canadian Journal of Chemistry. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products. [Link]

[19] BMC. (2024, June 26). Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. [Link]

[3] Kumar, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

[20] Parravicini, C., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

[9] PNAS. (2021). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. [Link]

[6] Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

[10] Ma, Y., et al. (2014, March 15). Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation. PubMed. [Link]

[7] Romero, A. H., & Delgado, J. F. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

[11] G, S., et al. (2015). Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma. PMC. [Link]

[21] Asiri, A. M., & Khan, S. A. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

[22] Konstantinović, J., et al. (2020). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

[15] El-Sayed, N. F., et al. (2023, November 7). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. PubMed. [Link]

[23] Nanayakkara, N. P., et al. (2025, August 5). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. ResearchGate. [Link]

[1] Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

[16] Frapwell, N. R., et al. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. [Link]

[12] Schonewolf, C. A., et al. (2014, March 15). Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation. PubMed. [Link]

[24] Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

[17] El-Faham, A., et al. (2019). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [Link]

[13] Jia, L. J., et al. (2023, February 6). Chloroquine Inhibition of Autophagy Enhanced the Anticancer Effects of Listeria monocytogenes in Melanoma. MDPI. [Link]

[25] Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

[26] Abdel-Wahab, B. F., et al. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

[27] ACS Omega. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. [Link]

[2] Romero, A. H., & Delgado, J. F. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

[28] Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

[29] Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

[30] El-Sawy, E. R., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI. [Link]

[31] Sławiński, J., et al. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

[32] Nature Communications. (2025, March 16). Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 929339-40-2 [smolecule.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Long-chain 4-aminoquinolines inhibit filamentation and increase efficacy of nystatin against Candida albicans infections in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 26. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 29. organic-chemistry.org [organic-chemistry.org]

- 30. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. Discovering organic reactions with a machine-learning-powered deciphering of tera-scale mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Amino-6,8-dichloroquinoline: A Privileged Scaffold for Modern Medicinal Chemistry

Executive Summary

The 4-aminoquinoline core is a cornerstone of medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1][2] However, the emergence of drug resistance and the need for novel therapeutic agents have driven the exploration of substituted analogs with unique pharmacological profiles. This guide focuses on the 4-amino-6,8-dichloroquinoline scaffold, a synthetic heterocyclic compound with the molecular formula C₉H₆Cl₂N₂.[3] The strategic placement of two chlorine atoms at the 6 and 8 positions significantly alters the electronic and steric properties of the quinoline ring, creating a privileged scaffold for developing new chemical entities.[3] This document provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, with a focus on its potential in developing next-generation antimalarial and anticancer agents.[3][4] Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge to leverage this versatile chemical core.

The Strategic Advantage of the 6,8-Dichloro Substitution

While the 7-chloro-4-aminoquinoline structure of chloroquine is historically significant, the 6,8-dichloro substitution pattern on the 4-aminoquinoline ring offers distinct advantages for drug design. The presence of two strong electron-withdrawing groups profoundly influences the molecule's physicochemical properties:

-

Modulated Basicity: The pKa of the quinoline ring nitrogen is lowered by the inductive effect of the two chlorine atoms.[5] This modification can alter the compound's ability to accumulate in acidic organelles like the parasite's food vacuole, a key aspect of the antimalarial mechanism of action.[5][6] This provides a handle to fine-tune drug accumulation and potentially circumvent resistance mechanisms tied to pH-trapping.

-

Enhanced Target Engagement: The dual halogenation creates a unique electronic and steric profile that can lead to novel or enhanced interactions with biological targets.[3] The chlorine atoms can participate in halogen bonding or other non-covalent interactions, potentially increasing binding affinity and selectivity for protein targets in cancer pathways or parasitic enzymes.[3]

-

Metabolic Stability: Halogenation at the 6 and 8 positions can block potential sites of metabolic oxidation, potentially increasing the compound's half-life and improving its pharmacokinetic profile.

These features make this compound a valuable starting point for creating diverse chemical libraries with potential applications across multiple therapeutic areas.[3]

Synthesis of this compound and its Derivatives

The primary and most reliable method for synthesizing the this compound scaffold and its derivatives is through Nucleophilic Aromatic Substitution (SNAr) .[3] This reaction leverages the electron-deficient nature of the C4 position on the quinoline ring, which is further activated by the ring nitrogen and the chloro-substituents.

The typical synthetic pathway begins with a 4-chloro-6,8-dichloroquinoline precursor, which is then reacted with a desired primary or secondary amine to displace the C4 chlorine atom.[3]

General Synthetic Workflow

The diagram below illustrates the fundamental SNAr workflow for generating a library of N-substituted this compound derivatives.

Caption: General workflow for synthesizing this compound derivatives.

Protocol 1: Conventional Synthesis of N-(2-(diethylamino)ethyl)-6,8-dichloroquinolin-4-amine

This protocol describes a standard benchtop procedure for synthesizing a representative derivative using conventional heating.

Materials:

-

4,6,8-trichloroquinoline (1.0 eq)

-

N,N-diethylethylenediamine (1.5 eq)

-

Phenol (as solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Sodium hydroxide (NaOH) solution, 10% w/v

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,6,8-trichloroquinoline (e.g., 2.4 g, 10 mmol) in molten phenol (20 mL) at 60 °C.

-

Amine Addition: To the stirred solution, add N,N-diethylethylenediamine (e.g., 1.74 g, 15 mmol) dropwise over 10 minutes.

-

Heating: Heat the reaction mixture to 130-140 °C and maintain for 6-8 hours, monitoring progress by TLC (Thin Layer Chromatography).[7] The optimal temperature range is critical; temperatures above 150°C may promote side reactions and decomposition, reducing yield.[3]

-

Work-up: Cool the mixture to room temperature. Add 50 mL of 10% NaOH solution to neutralize the phenol, which will also precipitate the crude product.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate) to isolate the pure product.[3]

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the SNAr reaction, often leading to higher yields and cleaner product profiles in minutes instead of hours.[1][3]

Materials:

-

4,6,8-trichloroquinoline (1.0 eq)

-